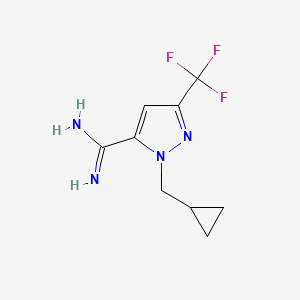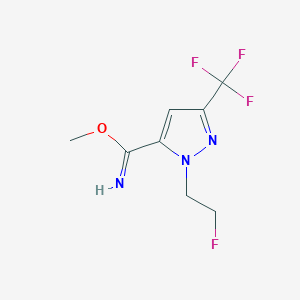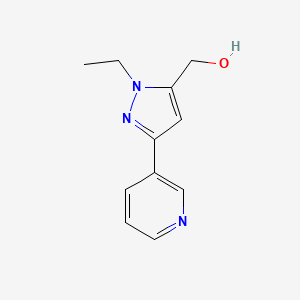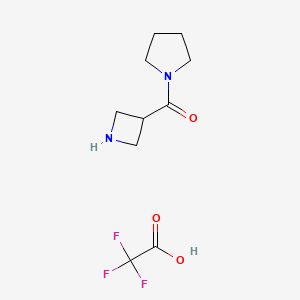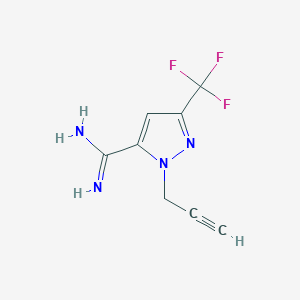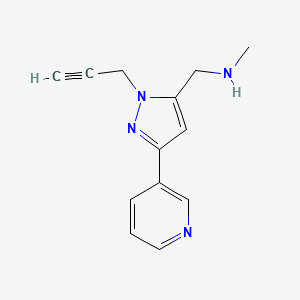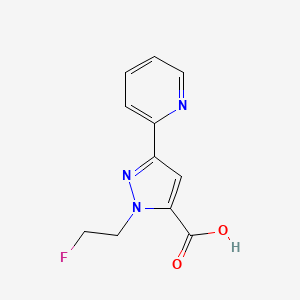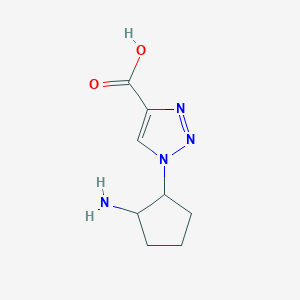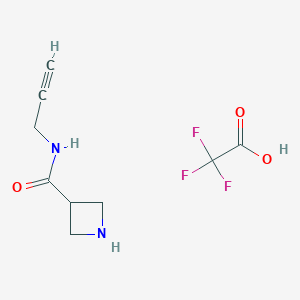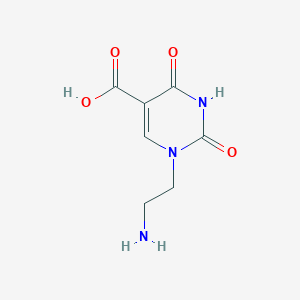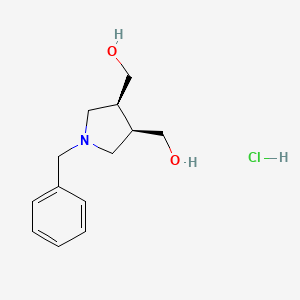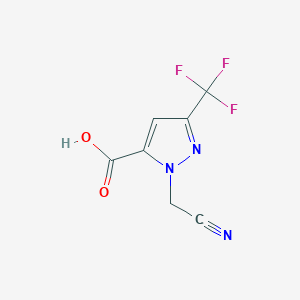![molecular formula C12H17N3 B1480835 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098142-22-2](/img/structure/B1480835.png)
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes a Br/Mg-exchange reaction followed by regioselective magnesiations and zincations using TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic approach involving successive and selective functionalization of readily available imidazo[1,2-b]pyrazole scaffolds can be scaled up for industrial applications .
Chemical Reactions Analysis
Types of Reactions
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include metal amides for magnesiations and zincations, and various electrophiles for trapping reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, trapping reactions with different electrophiles can yield a variety of functionalized derivatives of the imidazo[1,2-b]pyrazole scaffold .
Scientific Research Applications
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an isostere of indole, thereby influencing the solubility and stability of drug molecules. The exact molecular targets and pathways depend on the specific bioactivity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazo[1,2-b]pyrazoles and indole derivatives. These compounds share structural similarities and often exhibit comparable bioactivities .
Uniqueness
6-cyclobutyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole is unique due to its specific cyclobutyl and isopropyl substituents, which can influence its physicochemical properties and bioactivities. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-cyclobutyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-9(2)14-6-7-15-12(14)8-11(13-15)10-4-3-5-10/h6-10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUGULDVDQPZTAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


